4-Nitrophenyl 4,6-O-Benzylidene-alpha-D-mannopyranoside
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Description
Synthesis Analysis
The synthesis of 4-Nitrophenyl 4,6-O-Benzylidene-alpha-D-mannopyranoside involves condensation reactions, selective protection and deprotection strategies, and the use of specific catalysts. For instance, the condensation of 4-Nitrophenyl 2,3-O-isopropylidine-α-D-mannopyranoside with various acetyl-α-D-mannopyranosyl bromides in the presence of mercuric cyanide leads to the formation of glycosides. These products are then deprotected to yield the desired compound, a process supported by 1H and 13C NMR spectral data (Khan, S., Piskorz, C., & Matta, K., 1994).
Molecular Structure Analysis
The molecular structure of 4-Nitrophenyl 4,6-O-Benzylidene-alpha-D-mannopyranoside is characterized by specific features, such as the benzylidene acetal protecting group and the nitrophenyl moiety. Crystallographic studies provide insights into its stereochemistry and conformation. For example, the structure of a related compound was solved by direct methods, confirming the molecule's configuration and illustrating the pyranoid and dioxolane conformations (Conturo, T., & Jeffrey, G. A., 1982).
Scientific Research Applications
Synthetic Antigens
4-Nitrophenyl 4,6-O-Benzylidene-alpha-D-mannopyranoside has been used in the synthesis of complex saccharides, such as trisaccharides and disaccharides, which play a role in the development of synthetic antigens. This synthesis involves various chemical reactions and is supported by NMR spectral data, indicating its importance in detailed molecular studies (Khan, Piskorz, & Matta, 1994).
Oligosaccharide Synthesis
This compound is integral in the synthesis of monodeoxyfluorinated methyl and 4-nitrophenyl alpha-D-mannobiosides, as well as related 4-nitrophenyl alpha-D-mannotriosides. These compounds have applications in studying carbohydrate chemistry and biological systems (Khan, Jain, Abbas, & Matta, 1990).
Synthesis of Azido- and Acetamido-D-mannopyranosides
The compound plays a role in the preparation of azido- and acetamido-derivatives of D-mannopyranosides. These derivatives are crucial for understanding various biochemical processes and have potential applications in pharmaceutical research (Popelová, Kefurt, Hlaváčková, & Moravcova, 2005).
Mannopyranoside Derivatives
Research has shown that 4-Nitrophenyl 4,6-O-Benzylidene-alpha-D-mannopyranoside is used in the preparation of various mannopyranoside derivatives. These derivatives have applications in carbohydrate research, aiding in the understanding of molecular structures and reactions (Ekborg & Glaudemans, 1984; 1985).
Glycosylation Studies
This compound is crucial in glycosylation studies, which are essential for understanding the structure and function of biomolecules. It aids in the synthesis of complex glycosides, relevant in biochemistry and molecular biology (Khan, Jain, & Matta, 1990).
properties
IUPAC Name |
(4aR,6R,7S,8R,8aS)-6-(4-nitrophenoxy)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO8/c21-15-16(22)19(26-13-8-6-12(7-9-13)20(23)24)27-14-10-25-18(28-17(14)15)11-4-2-1-3-5-11/h1-9,14-19,21-22H,10H2/t14-,15-,16+,17-,18?,19+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGBDVEKOBCWPHZ-VHXLSKCLSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C(C(O2)OC3=CC=C(C=C3)[N+](=O)[O-])O)O)OC(O1)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@@H]([C@@H]([C@H](O2)OC3=CC=C(C=C3)[N+](=O)[O-])O)O)OC(O1)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60454080 |
Source
|
Record name | 4-Nitrophenyl 4,6-O-benzylidene-alpha-D-mannopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60454080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Nitrophenyl 4,6-O-Benzylidene-alpha-D-mannopyranoside | |
CAS RN |
58056-41-0 |
Source
|
Record name | 4-Nitrophenyl 4,6-O-benzylidene-alpha-D-mannopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60454080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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